![molecular formula C8H16Cl2N4O2 B14634228 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea CAS No. 55007-27-7](/img/structure/B14634228.png)
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea is a chemical compound that belongs to the class of urea derivatives. This compound is characterized by the presence of chloroethyl groups attached to the urea moiety, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea typically involves the reaction of 2-chloroethylamine with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine+urea→this compound
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding amines and urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol, and may require heating.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: The major products are substituted urea derivatives, depending on the nucleophile used.
Hydrolysis: The major products are 2-chloroethylamine and urea derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea involves the interaction of its chloroethyl groups with biological targets. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethylamine: A precursor in the synthesis of 1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea.
2-Chloroethyl chloroformate: Another chloroethyl-containing compound with different reactivity and applications.
2-Chloroethanol: A simpler chloroethyl compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its dual chloroethyl groups attached to the urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
55007-27-7 |
|---|---|
Fórmula molecular |
C8H16Cl2N4O2 |
Peso molecular |
271.14 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C8H16Cl2N4O2/c9-1-3-11-7(15)13-5-6-14-8(16)12-4-2-10/h1-6H2,(H2,11,13,15)(H2,12,14,16) |
Clave InChI |
AGPYKWJOGLODTP-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)NCCCl)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
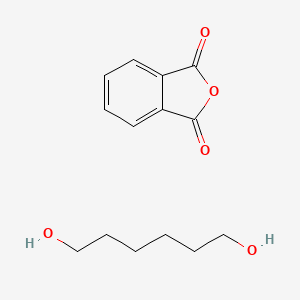
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
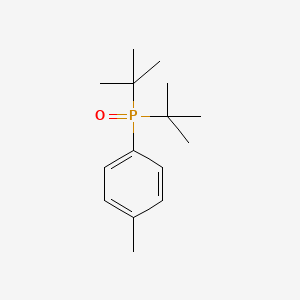
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)

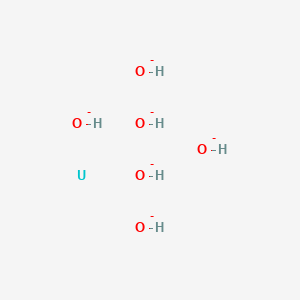
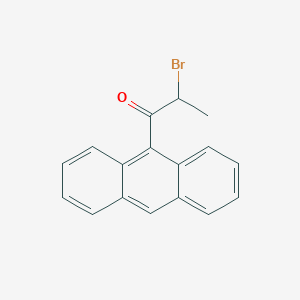
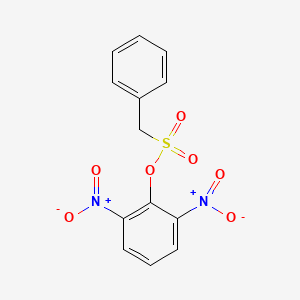
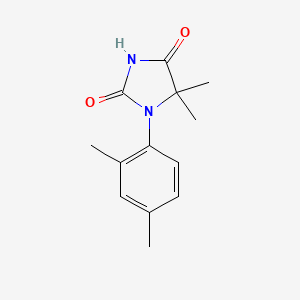

![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
